molecular formula C11H14ClNO4 B3367225 (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride CAS No. 167551-16-8

(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride

Cat. No.: B3367225
CAS No.: 167551-16-8
M. Wt: 259.68 g/mol
InChI Key: ZCXSTXZWTSZMNY-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.68 g/mol.

Preparation Methods

The synthesis of (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves several steps. One common synthetic route includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding intermediate, which can be further processed to obtain the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool to study the function of metabotropic glutamate receptors. In medicine, it has potential therapeutic applications due to its ability to modulate neurotransmitter activity. Additionally, it may have industrial applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves its interaction with metabotropic glutamate receptors. By acting as an antagonist, it inhibits the activity of these receptors, which can modulate various signaling pathways in the brain. This modulation can affect neurotransmitter release and synaptic plasticity, making it a valuable tool for studying neurological processes.

Comparison with Similar Compounds

(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride can be compared with other similar compounds, such as (S)-2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid and (S)-2-Amino-3-(2-(methoxycarbonyl)phenyl)propanoic acid. These compounds share similar structures but differ in the position of the methoxycarbonyl group on the phenyl ring. The unique positioning of the methoxycarbonyl group in this compound contributes to its specific interactions with metabotropic glutamate receptors, highlighting its uniqueness .

Properties

IUPAC Name

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTXZWTSZMNY-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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